molecular formula C7H6ClNO3 B1312893 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 821791-59-7

4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1312893
M. Wt: 187.58 g/mol
InChI Key: FDQXWTFEDBWPHE-UHFFFAOYSA-N
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Description

“4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a chemical compound with the CAS RN®: 821791-59-7 . It is used for testing and research purposes . It is not suitable for use as a medicine, food, or household item .


Synthesis Analysis

The synthesis of similar compounds involves transformation into the corresponding 4-tosyloxy and 4-chloro derivatives, followed by Suzuki–Miyaura arylations . This process results in a series of N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates .


Molecular Structure Analysis

The molecular formula of “4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is C7H7NO3 .

Scientific Research Applications

Medicinal Chemistry

  • Summary of the application : 1,4-DHP is a notable organic scaffold with diverse pharmaceutical applications . It has various intrinsic therapeutic applications, including acting as a calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
  • Methods of application : The construction of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies .
  • Results or outcomes : The structure–activity relationship (SAR) investigations of 1,4-DHP have been summarized, providing valuable information for researchers in the fields of medicinal chemistry and drug development .

Insecticidal Properties

  • Summary of the application : Apart from its medicinal applications, 1,4-DHP also exhibits insecticidal properties .
  • Results or outcomes : The insecticidal properties of 1,4-DHP have been collated and discussed, but specific results or quantitative data are not provided in the source .

Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Results or outcomes : The specific results or outcomes are not provided in the source .

1,5-Naphthyridines

  • Summary of the application : 1,5-Naphthyridines, which are structurally similar to 1,4-DHP, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
  • Methods of application : The synthesis of 1,5-naphthyridines involves various strategies, followed by reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
  • Results or outcomes : The properties and applications of these heterocycles have been studied extensively .

1,3-Diazole Derivatives

  • Summary of the application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or outcomes : The specific results or outcomes are not provided in the source .

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

  • Summary of the application : This compound is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
  • Results or outcomes : The specific results or outcomes are not provided in the source .

Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Results or outcomes : The specific results or outcomes are not provided in the source .

1,5-Naphthyridines

  • Summary of the application : 1,5-Naphthyridines, which are structurally similar to 1,4-DHP, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
  • Methods of application : The synthesis of 1,5-naphthyridines involves various strategies, followed by reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
  • Results or outcomes : The properties and applications of these heterocycles have been studied extensively .

4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

  • Summary of the application : This compound is used in engineering controls to remove a hazard or place a barrier between the worker and the hazard .
  • Results or outcomes : The specific results or outcomes are not provided in the source .

1,4-Dihydropyridine

  • Summary of the application : 1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications . This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
  • Methods of application : The construction of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies .
  • Results or outcomes : The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .

Safety And Hazards

“4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is harmful if swallowed and in contact with skin . It is classified as Acute Toxicity (Oral) Category 4, Acute Toxicity (Dermal) Category 4, Skin Corrosion/Irritation Category 2, and Acute Toxicity (Inhalation) Category 4 .

properties

IUPAC Name

4-chloro-1-methyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-9-3-4(7(11)12)5(8)2-6(9)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQXWTFEDBWPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470246
Record name 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

CAS RN

821791-59-7
Record name 4-Chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821791-59-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester (0.925 g, 4.29 mmol) in a 4:1 mixture of THF:MeOH (20 mL) was added a 1 M solution of LiOH (8.6 mL). After stirring for 30 minutes, the reaction mixture was acidified to pH 1 with 10% HCl and extracted with EtOAc. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated under reduced pressure to give 0.732 g (91%) clean desired product.
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0.925 g
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reactant
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8.6 mL
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20 mL
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Synthesis routes and methods II

Procedure details

4-Chloro-1-methyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid ethyl ester (2.65 g, 12.3 mmol) was dissolved in a mixture of tetrahydrofuran (16 mL), acetonitrile (16 mL) and water (8 mL). Sodium hydroxide (1.23 g, 30.8 mmol) was added and the reaction mixture was allowed to stir at ambient temperature for 24 h. The reaction mixture was diluted with water (50 mL) and was acidified to pH 2 with 1 M hydrochloric acid and was extracted many times with ethyl acetate (about 1 L). The extracts were dried over anhydrous magnesium sulfate and concentrated in vacuo to afford an orange-tinged solid. Crystallization from methanol-ethyl acetate afforded 4-chloro-1-methyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid (0.859 g, 37% yield) as an off-white solid: 1H NMR (DMSO-d6, 400 MHz) δ 13.02 (br s, 1H), 8.58 (s, 1H), 6.58 (s, 1H), 3.48 (s, 3H).
Quantity
2.65 g
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16 mL
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16 mL
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8 mL
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1.23 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LE Bandy - 2012 - open.library.ubc.ca
Introduction: HIV infects over 35 million people worldwide. Since the introduction of HAART the survival rate for HIV/AIDS patien ts has increased exponentially. HAART, although …
Number of citations: 5 open.library.ubc.ca

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